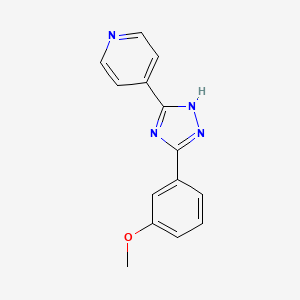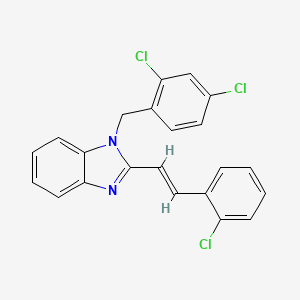
2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of this compound, they offer insights into related chemical reactions. For instance, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a one-pot, four-component reaction suggests a possible synthetic route for related benzimidazole compounds . This method involves the use of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . For example, the study of 2-chloromethyl-1H-benzimidazole hydrochloride provides detailed structural information, including crystallographic data and optimized geometrical structures obtained through DFT calculations . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of benzimidazole derivatives can be inferred from the studies on related compounds. The formation of polysubstituted benzenes followed by substitution and annulation reactions indicates the potential for complex chemical transformations involving benzimidazole derivatives . These reactions could be relevant to the chemical behavior of this compound under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be predicted based on their molecular structure and substituents. The presence of chloro groups and the benzimidazole core likely contribute to the compound's lipophilicity, electronic properties, and potential biological activity. Techniques such as DFT and TD-DFT calculations can help in understanding the electronic transitions and vibrational frequencies, which are crucial for elucidating the compound's properties .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to 2-(2-chlorostyryl)-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazole, have been extensively studied for their potent antimicrobial properties. For instance, novel 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant in vitro antibacterial activity against various bacterial strains and antifungal activity against C. albicans, highlighting the potential of benzimidazole compounds in combating microbial infections (Göker, Alp, & Yıldız, 2005). Moreover, a study on N,2,6-trisubstituted 1H-benzimidazole derivatives revealed potent antibacterial compounds against MSSA and MRSA, as well as significant antimicrobial activities against E. coli and S. faecalis. Additionally, these compounds exhibited cytotoxic effects on various cancer cells, underscoring the multifaceted applications of benzimidazole derivatives in medical research (Pham et al., 2022).
Anticancer Properties
The synthesis of new benzimidazole-1,2,3-triazole hybrids has been explored, with some derivatives demonstrating effective inhibitory activity against mushroom tyrosinase. These findings suggest the potential application of benzimidazole derivatives in the cosmetics, medicine, and food industry. Furthermore, molecular docking analysis indicated that these compounds could serve as promising candidates for various applications, providing insights into their potential as medicinal compounds (Mahdavi et al., 2018).
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives are pivotal in exploring their potential applications. Studies have described the synthesis of various benzimidazole compounds, elucidating their structural and chemical properties. For instance, research on the synthesis of 1,2 disubstituted benzimidazoles using sodium acetate as a catalyst showcased an efficient and easy method, producing products with good yield. Such research contributes to understanding the chemical nature and potential applications of these compounds in various fields (S. A. et al., 2019).
Bioactivity and Molecular Structure
The bioactivity and molecular structure of benzimidazole derivatives are of significant interest due to their potential therapeutic applications. For example, the synthesis and molecular modeling of new polynuclear heterocyclic compounds containing benzimidazole derivatives revealed their antimicrobial activity against several pathogenic bacterial strains, highlighting the therapeutic potential of these compounds (Bassyouni et al., 2012).
properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(2,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-11-9-16(19(25)13-17)14-27-21-8-4-3-7-20(21)26-22(27)12-10-15-5-1-2-6-18(15)24/h1-13H,14H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTKDGIJIUIWIN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)
![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)
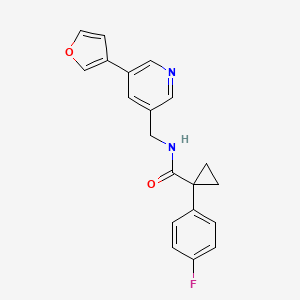
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)
![N-[(3-Chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;dihydrochloride](/img/structure/B2505152.png)
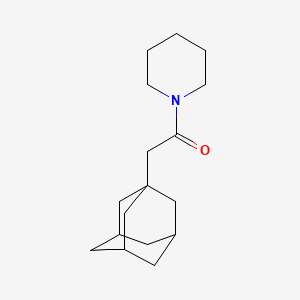

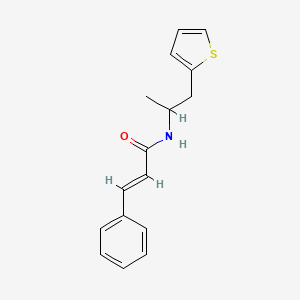
![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)
![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2505161.png)
